7-methoxyisoquinoline-1,3(2H,4H)-dione
Overview
Description
7-Methoxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a methoxy group at the seventh position and a dione functionality at the first and third positions. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxyisoquinoline-1,3(2H,4H)-dione typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Oxidation: The dione functionality is introduced by oxidizing the isoquinoline derivative. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methoxyisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated isoquinolines, and various substituted isoquinoline compounds.
Scientific Research Applications
7-Methoxyisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxyisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without the methoxy and dione functionalities.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
7-Methoxyisoquinoline: Similar to 7-methoxyisoquinoline-1,3(2H,4H)-dione but lacks the dione functionality.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the dione functionality allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
7-methoxy-4H-isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(12)11-10(13)8(6)5-7/h2-3,5H,4H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDXWJHKQIWYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)NC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362924 | |
Record name | 7-methoxyisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76746-94-6 | |
Record name | 7-methoxyisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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